ethyl 1-(2-methyl-3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(2-methyl-3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.20965841 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on derivatives of piperidine compounds, including those structurally related to ethyl 1-(2-methyl-3-furoyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, has provided insights into their crystal structures. For instance, studies on ethyl and isopropyl derivatives of piperidin-4-ylidene amino phenyl carbonate have revealed differences in the conformation based on the inclination angle of the phenoxycarbonyl ring relative to the piperidine ring mean plane (Raghuvarman et al., 2014).
Synthesis and Functionalization
The synthesis and functionalization of piperidine derivatives have been explored in various studies. For example, the phosphine-catalyzed [4 + 2] annulation technique has been utilized to synthesize highly functionalized tetrahydropyridines, showcasing the versatility of ethyl and methyl derivatives in synthetic chemistry (Zhu et al., 2003). Additionally, the preparation of functionalized heterocycles using ethyl benzoylpyruvate and phenyl isothiocyanate has been documented, further emphasizing the potential of such compounds in organic synthesis (Kabirifard et al., 2015).
Potential Therapeutic Applications
Some piperidine derivatives have been synthesized as potential therapeutic agents for Alzheimer’s disease, with enzyme inhibition studies indicating promising results. Specifically, certain derivatives exhibited excellent IC50 values, suggesting their potential as cholinesterase enzyme inhibitors (Hussain et al., 2016).
Antimicrobial Activity
The chelating properties and antimicrobial activity of furan ring-containing organic ligands have been investigated, revealing that transition metal complexes of these compounds exhibit inhibitory effects on the growth of various bacteria (Patel, 2020). This underscores the relevance of this compound and its derivatives in the development of new antimicrobial agents.
Properties
IUPAC Name |
ethyl 1-(2-methylfuran-3-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-27-22(26)23(12-7-10-19-8-5-4-6-9-19)13-15-24(16-14-23)21(25)20-11-17-28-18(20)2/h4-6,8-9,11,17H,3,7,10,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVDWWUMIJWENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.